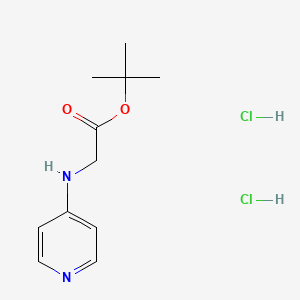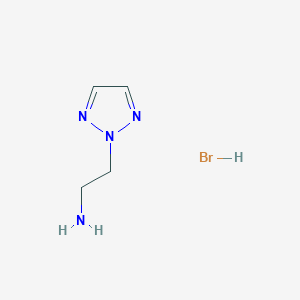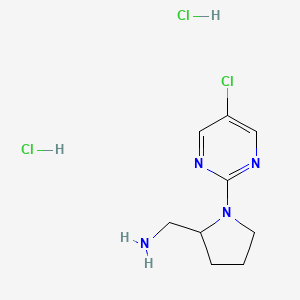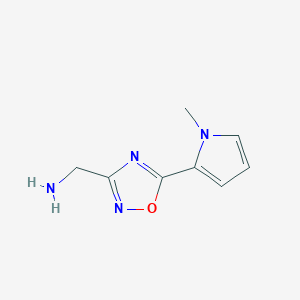
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, otherwise known as DMPM, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMPM is a member of the pyrrolidine family, and its unique structure allows it to be used as a versatile building block in the synthesis of other organic compounds. DMPM is also known to have a wide range of biochemical and physiological effects, which makes it an attractive target for scientific research.
Applications De Recherche Scientifique
Catalytic Applications
Diarylprolinol derivatives, similar in structure to the subject compound, have been utilized as ligands in the enantioselective alkynylation of cyclic imines. This process yields chiral propargylic sulfamidates with high yields and excellent enantioselectivities, demonstrating the potential of these compounds in asymmetric synthesis (L. D. Munck et al., 2017). Similarly, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol has been identified as an efficient organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, further highlighting the utility of pyrrolidine-based compounds in catalysis (A. Lattanzi, 2006).
Synthetic Applications
In synthetic chemistry, compounds featuring the pyrrolidine moiety have been pivotal in constructing complex molecules. For example, reactions involving aryl Grignard reagents with aryl(3-isocyanopyridin-4-yl)methanones yield 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, showcasing the role of pyrrolidinyl methanols in facilitating nucleophilic addition reactions (K. Kobayashi et al., 2011). Additionally, intramolecular capture of 1,4-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate highlights another synthetic application, leading to the formation of pyrrolizines, indicating the versatility of pyrrolidine derivatives in generating cyclic compounds (W. Verboom et al., 1981).
Propriétés
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVPNJWPPKFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)

![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)




![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
